Benzamide, N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]-4-(3-methyl-1H-1,2,4-triazol-5-yl)-
Description
The compound Benzamide, N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]-4-(3-methyl-1H-1,2,4-triazol-5-yl)- features a benzamide core with two critical substituents:
- N-Benzyl group: Substituted at the 3-position with a (4-methylbenzoyl)amino moiety.
- Triazole moiety: A 3-methyl-1H-1,2,4-triazol-5-yl group at the 4-position of the benzamide.
Properties
IUPAC Name |
4-methyl-N-[3-[[[4-(5-methyl-1H-1,2,4-triazol-3-yl)benzoyl]amino]methyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2/c1-16-6-8-21(9-7-16)25(32)28-22-5-3-4-18(14-22)15-26-24(31)20-12-10-19(11-13-20)23-27-17(2)29-30-23/h3-14H,15H2,1-2H3,(H,26,31)(H,28,32)(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXWBXDZNARQFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=NNC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]-4-(3-methyl-1H-1,2,4-triazol-5-yl)- is a complex organic structure that integrates a benzamide core with a triazole ring and a methylbenzoyl moiety. This unique architecture may enhance its pharmacological potential, although specific research on this compound remains limited.
Structural Overview
The molecular formula of the compound is , and its CAS number is 1384661-89-5. The presence of the triazole ring is particularly noteworthy as compounds containing this moiety often exhibit significant biological activities, including antimicrobial and anticancer effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 1384661-89-5 |
| Molar Mass | 425.48 g/mol |
Biological Activities
While direct studies on Benzamide, N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]-4-(3-methyl-1H-1,2,4-triazol-5-yl)- are scarce, related compounds in the benzamide and triazole classes have shown various biological activities:
- Antibacterial Properties : Benzamide derivatives have been reported to exhibit antibacterial effects against a range of pathogens. For instance, compounds with similar structural features have demonstrated effectiveness in inhibiting bacterial growth.
- Antifungal Activity : Triazole-containing compounds are well-known for their antifungal properties. The integration of a triazole moiety in this benzamide derivative suggests potential antifungal activity.
- Anti-inflammatory Effects : Some benzamide derivatives are recognized for their anti-inflammatory properties, which may be relevant to the biological activity of this compound.
The exact mechanism of action for Benzamide, N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]-4-(3-methyl-1H-1,2,4-triazol-5-yl)- remains undetermined due to limited research. However, it is hypothesized that the compound could interact with specific receptors or enzymes based on the structural modifications present in its design.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with other known benzamide derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzamide | C7H7NO | Analgesic, Antidepressant |
| 3-Aminobenzamide | Amino group at 3-position | Anticancer properties |
| Metoclopramide | Benzamide derivative with a piperidine ring | Antiemetic |
| Imatinib | Benzamide scaffold with a pyrimidine ring | Anticancer (Tyrosine kinase inhibitor) |
The structural complexity of Benzamide, N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]-4-(3-methyl-1H-1,2,4-triazol-5-yl)- may confer unique pharmacological properties that merit further investigation.
Case Studies and Research Findings
While specific case studies on this compound are lacking, research on related benzamide derivatives provides insight into their potential applications:
- Anticancer Research : Studies involving benzamide derivatives have shown promising results in inhibiting cancer cell proliferation. For example, certain derivatives were effective against various cancer cell lines due to their ability to interfere with cell signaling pathways.
- Antimicrobial Studies : Research has highlighted the efficacy of triazole derivatives against fungal infections. The potential for Benzamide, N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]-4-(3-methyl-1H-1,2,4-triazol-5-yl)- to exhibit similar antifungal activity warrants further exploration.
Scientific Research Applications
Benzamide, N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]-4-(3-methyl-1H-1,2,4-triazol-5-yl)- is a complex organic compound featuring a benzamide core structure modified with various functional groups, including a triazole ring and a methylbenzoyl moiety. It is commercially available from a limited number of suppliers for research purposes.
Scientific Research Applications
Due to the lack of specific research on this compound, its mechanism of action is unknown. However, related benzamide and triazole derivatives can exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Further research is needed to determine if this compound possesses similar activities and elucidate its mechanism of action at the molecular level.
Benzamide Derivatives in Medicinal Chemistry Benzamide derivatives are extensively utilized in medicinal chemistry for drug development. Their applications include:
- Inhibition of enzymes
- Modulation of receptors
- Serving as structural scaffolds for various therapeutic agents
The structural modifications in benzamide derivatives can enhance their biological effectiveness and selectivity towards specific receptors. The compound's intricate design may lead to novel pharmacological properties not observed in other similar compounds, making it a subject of ongoing research in drug discovery and development.
Comparison with Similar Compounds The uniqueness of the compound lies in its complex structure that integrates both a triazole moiety and a methylbenzoyl group, potentially enhancing its binding affinity to various biological targets compared to simpler benzamides.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzamide | C7H7NO | Analgesic, Antidepressant |
| 3-Aminobenzamide | Amino group at 3-position | Anticancer properties |
| Metoclopramide | Benzamide derivative with a piperidine ring | Antiemetic |
| Imatinib | Benzamide scaffold with a pyrimidine ring | Anticancer (Tyrosine kinase inhibitor) |
Versatility The versatility of benzamide derivatives makes them valuable in various fields, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Functional Group Impact on Properties
Triazole vs. Thiazole: The target compound’s 1,2,4-triazole (vs. 1,2,3-triazole in or thiazole in ) offers distinct hydrogen-bonding and π-stacking capabilities. Thiazole-containing analogs (e.g., ) prioritize sulfur-mediated hydrophobic interactions, which may enhance membrane permeability.
Benzamide Substituents: The N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl] group in the target compound provides a rigid, planar structure conducive to aromatic stacking, unlike the nitro or methoxy groups in and , which alter electronic density and solubility.
Synthetic Routes :
Q & A
Q. Advanced
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates for triazole formation, while ethanol is preferred for condensation steps due to its ability to dissolve polar intermediates .
- Catalysts : Trichloroisocyanuric acid (TCICA) improves electrophilic substitution efficiency in benzamide coupling . For Mannich-type reactions (e.g., introducing aminoalkyl groups), glacial acetic acid acts as both solvent and catalyst .
- Yield enhancement : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates like aryl amines .
What spectroscopic techniques are essential for characterizing this compound?
Q. Basic
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring and substitution patterns on the benzamide. Look for characteristic peaks:
- Triazole protons: δ 7.8–8.2 ppm (¹H NMR) .
- Benzamide carbonyl: ~168–170 ppm (¹³C NMR) .
- IR spectroscopy : Identify N–H stretches (~3300 cm⁻¹ for amides) and C=O stretches (~1650 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
How do computational methods aid in predicting reactivity and electronic properties?
Q. Advanced
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the triazole nitrogen atoms often show high electron density, making them reactive toward electrophiles .
- Molecular Electrostatic Potential (MEP) maps : Visualize charge distribution to guide derivatization strategies (e.g., identifying sites for halogenation) .
- ADMET prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability .
What strategies resolve contradictions in biological activity data across studies?
Q. Advanced
- Comparative assays : Standardize in vitro assays (e.g., enzyme inhibition using consistent substrate concentrations and buffer conditions) .
- Structural analogs : Synthesize derivatives with controlled substitutions (e.g., replacing 3-methyltriazole with 3-phenyl) to isolate structure-activity relationships (SAR) .
- Crystallographic validation : Resolve discrepancies in binding modes using X-ray structures of ligand-target complexes (e.g., CCDC depositions for active conformers) .
What parameters are critical for assessing compound stability?
Q. Basic
- Storage conditions : Store at 0–6°C in amber vials to prevent photodegradation .
- Moisture sensitivity : Perform Karl Fischer titration to quantify water content; use desiccants for hygroscopic intermediates .
- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C typical for benzamides) .
How can molecular docking studies evaluate target interactions?
Q. Advanced
- Protein preparation : Retrieve target structures (e.g., kinases or GPCRs) from the PDB. Optimize hydrogen bonding networks using tools like AutoDockTools .
- Docking protocols :
- Use Lamarckian genetic algorithms for conformational sampling.
- Validate poses against co-crystallized ligands (RMSD <2.0 Å) .
- Binding energy analysis : Calculate ΔG values to rank derivatives; prioritize compounds with ΔG < −8 kcal/mol .
What are the challenges in scaling up synthesis for in vivo studies?
Q. Advanced
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for gram-scale production .
- Byproduct mitigation : Monitor reaction progress via TLC/HPLC to minimize side products (e.g., over-alkylated triazoles) .
- Regioselectivity : Use directing groups (e.g., acetyl protection on amines) to control substitution patterns during coupling reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
